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Compound of Interest

Compound Name:
4-(Bis(4-

bromophenyl)amino)benzaldehyde

CAS No.: 25069-38-9

Cat. No.: B1592257 Get Quote

4-(Bis(4-bromophenyl)amino)benzaldehyde is a triarylamine derivative that has garnered

significant interest within the research and development sectors of materials science and

organic electronics. Structurally, it is characterized by a central nitrogen atom bonded to three

distinct phenyl rings: two are substituted with bromine atoms at the para position, and the third

bears a para-formyl (aldehyde) group. This unique arrangement of an electron-donating

triphenylamine core and an electron-withdrawing aldehyde moiety, along with the reactive

bromine sites, makes it a highly valuable and versatile intermediate.

This guide provides a comprehensive overview of the chemical properties, synthesis,

characterization, and applications of 4-(Bis(4-bromophenyl)amino)benzaldehyde, designed

for researchers, chemists, and drug development professionals who seek to leverage its

unique attributes for the creation of novel functional materials.

PART 1: Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its handling, storage, and application

in experimental design. The key physicochemical properties of 4-(Bis(4-
bromophenyl)amino)benzaldehyde are summarized below.
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Property Value Source(s)

CAS Number 25069-38-9 [1]

Molecular Formula C₁₉H₁₃Br₂NO [1][2]

Molecular Weight 431.13 g/mol [3]

Appearance

Slightly pale yellow to light

orange crystalline powder or

solid.

[1][4]

Melting Point 154-158 °C

Purity Typically ≥98.0% [2]

Solubility

While specific data is limited,

its aromatic and halogenated

nature suggests solubility in

common organic solvents like

dichloromethane, chloroform,

and tetrahydrofuran, with

limited solubility in polar

solvents like alcohols and

insolubility in water. This is

analogous to related aromatic

aldehydes and amines.[5][6]

Storage Conditions

Air sensitive; store under an

inert atmosphere in a cool

(<15°C), dark, and dry place.

[1]

PART 2: Structure and Identification
Precise identification is crucial for regulatory compliance and scientific accuracy. The

compound is also known by its synonyms, including 4,4'-Dibromo-4''-formyltriphenylamine and

4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde.[4]

IUPAC Name: 4-[bis(4-bromophenyl)amino]benzaldehyde
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InChI Key: IDCRGMNEAOWPRP-UHFFFAOYSA-N[2][4]

SMILES: C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br[2][4]

Caption: 2D structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde.

PART 3: Synthesis and Purification
While specific, peer-reviewed synthesis procedures for this exact molecule are not abundant in

open literature, its structure suggests a logical synthetic pathway rooted in well-established

cross-coupling reactions. A highly plausible and efficient method is the Buchwald-Hartwig

amination.

Causality Behind Experimental Choice: The Buchwald-Hartwig reaction is the state-of-the-art

method for forming C-N bonds. It offers high yields, excellent functional group tolerance

(crucially, it does not affect the aldehyde or bromo- groups under proper conditions), and

generally milder reaction conditions compared to older methods like the Ullmann condensation.

This makes it the preferred choice for synthesizing complex triarylamines.

Proposed Synthetic Workflow
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Reactants

Reaction Conditions

Workup & Purification

Bis(4-bromophenyl)amine
(CAS: 16292-17-4)

Buchwald-Hartwig
Cross-Coupling

4-Fluorobenzaldehyde
or 4-Chlorobenzaldehyde

Palladium Catalyst
(e.g., Pd₂(dba)₃)

Phosphine Ligand
(e.g., XPhos, SPhos)

Base
(e.g., NaOtBu, K₂CO₃)

Anhydrous Solvent
(e.g., Toluene, Dioxane)

Aqueous Workup Column Chromatography Recrystallization
4-(Bis(4-bromophenyl)amino)benzaldehyde

(Target Molecule)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Purification Protocol
A self-validating purification system ensures the removal of reactants, catalyst residues, and

by-products.

Aqueous Workup:
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Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room

temperature.

Dilute with an organic solvent like ethyl acetate and wash sequentially with water and

brine. This removes the inorganic base and other water-soluble impurities.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Silica Gel Column Chromatography:

The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto a

packed silica column.

Elute with a non-polar/polar solvent system, typically a gradient of ethyl acetate in

hexanes. The polarity is chosen based on TLC analysis to ensure good separation

between the product and impurities.

Collect fractions and analyze by TLC. Combine the pure fractions and evaporate the

solvent.

Recrystallization:

Dissolve the purified solid from the column in a minimum amount of a hot solvent (e.g.,

ethanol or a mixture like dichloromethane/hexane).

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce

crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

under vacuum. The formation of well-defined crystals is a strong indicator of high purity.

PART 4: Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on

the known functional groups and structural motifs, the following spectral data can be predicted.
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Technique Predicted Key Signals and Rationale

¹H NMR

~9.9-10.1 ppm (singlet, 1H): Aldehydic proton (-

CHO), significantly deshielded by the

electronegative oxygen.[7]~7.0-7.9 ppm

(multiplets, 12H): Aromatic protons. The

spectrum will show a series of doublets

characteristic of para-substituted rings. Protons

ortho to the aldehyde will be the most downfield

due to its electron-withdrawing effect.

¹³C NMR

~190-192 ppm: Carbonyl carbon of the

aldehyde group.[8]~115-150 ppm: Multiple

signals corresponding to the 18 aromatic

carbons. Carbons attached to nitrogen and

bromine will have distinct chemical shifts.

FT-IR

~1690-1710 cm⁻¹: Strong C=O stretching

vibration of the aromatic aldehyde.[9][10]~1580-

1600 cm⁻¹ & ~1480-1500 cm⁻¹: C=C stretching

vibrations within the aromatic rings.~1310-1360

cm⁻¹: C-N stretching of the tertiary aromatic

amine.~1000-1075 cm⁻¹: C-Br stretching

vibration.[11]

UV-Vis

The molecule is expected to exhibit strong

absorption bands in the UV region (typically

250-400 nm) due to π-π* transitions within the

extended conjugated system of the

triphenylamine core and the benzaldehyde

moiety. The exact λmax would need to be

determined experimentally.[12]

PART 5: Reactivity and Applications
The compound's utility stems from its three key structural features: the reactive aldehyde, the

electronically active triphenylamine core, and the functionalizable bromo-substituents.
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Key Reaction Pathwaysdot

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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